molecular formula C7H12O4 B3367985 Succinic acid monoisopropyl ester CAS No. 20279-38-3

Succinic acid monoisopropyl ester

Cat. No.: B3367985
CAS No.: 20279-38-3
M. Wt: 160.17 g/mol
InChI Key: RGMSBDCQLRJNSH-UHFFFAOYSA-N
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Description

Succinic acid monoisopropyl ester, also known as monoisopropyl succinate or 4-isopropoxy-4-oxobutanoic acid, is an organic compound with the molecular formula C7H12O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with isopropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinic acid monoisopropyl ester can be synthesized through esterification reactions. One common method involves the reaction of succinic acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Succinic acid monoisopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Succinic acid monoisopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid monoisopropyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Succinic acid monoisopropyl ester is unique due to its specific esterification with isopropanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where selective reactivity and specific functional group interactions are required.

Properties

IUPAC Name

4-oxo-4-propan-2-yloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMSBDCQLRJNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275678
Record name Succinic acid monoisopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-38-3
Record name Succinic acid monoisopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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